(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
CAS No.: 142994-19-2
Cat. No.: VC21541162
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142994-19-2 |
|---|---|
| Molecular Formula | C24H20ClNO4 |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | (2R)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
| Standard InChI Key | CQPNKLNINBUUOM-JOCHJYFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClNO4 |
| Molecular Weight | 421.87 g/mol |
| Physical State | Solid |
| Optical Rotation | [α]D= +28 ± 2° (c=1 in DMF) at 20°C |
| Configuration | D-isomer (R-configuration) |
| Solubility | Soluble in DMF, DMSO, DCM; limited water solubility |
Synthesis and Preparation
The synthesis of Fmoc-4-chloro-D-phenylalanine typically involves a multi-step process starting from D-phenylalanine or 4-chloro-D-phenylalanine. The standard approach involves either:
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Protection of the amino group of pre-formed 4-chloro-D-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
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Chlorination of the para position of Fmoc-D-phenylalanine using selective chlorinating agents.
The synthetic route must carefully control reaction conditions to ensure stereochemical integrity and regioisomeric purity. The protection of the amino group with the Fmoc moiety is crucial for subsequent peptide synthesis applications, as it prevents unwanted side reactions during peptide coupling procedures.
Applications in Scientific Research
Fmoc-4-chloro-D-phenylalanine has found extensive applications across multiple scientific disciplines, each leveraging its unique structural and chemical properties .
Peptide Synthesis
This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where the Fmoc protection strategy is widely employed . The incorporation of this modified amino acid into peptide sequences can:
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Introduce specific steric constraints that influence peptide folding and conformation
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Enhance peptide stability against enzymatic degradation due to the D-configuration
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Modify the electronic properties of the peptide through the electron-withdrawing effect of the chlorine atom
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Create peptides with novel binding properties and biological activities
The Fmoc group is particularly valuable in SPPS as it can be selectively removed under mild basic conditions (typically using piperidine in dimethylformamide), allowing for controlled, sequential peptide assembly.
Drug Development
In pharmaceutical research, Fmoc-4-chloro-D-phenylalanine contributes significantly to the development of new therapeutic agents . Its applications include:
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Serving as a precursor for peptide-based drugs targeting specific receptors or enzymes
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Enabling the development of peptidomimetics with improved pharmacokinetic properties
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Creating peptide libraries for screening potential drug candidates
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Facilitating structure-activity relationship studies through systematic modification of lead compounds
The D-configuration of this amino acid derivative is particularly valuable in drug development, as it typically increases resistance to proteolytic degradation, potentially enhancing the half-life of peptide-based therapeutics in vivo.
Bioconjugation
Fmoc-4-chloro-D-phenylalanine plays an important role in bioconjugation techniques, which involve linking peptides to other molecules for various applications . These applications include:
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Attachment of peptides to fluorescent probes for imaging studies
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Conjugation of peptides to polymers for drug delivery systems
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Creation of peptide-protein hybrids with novel functionalities
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Development of peptide-based biosensors and diagnostic tools
The reactive nature of the chlorine substituent can potentially serve as a site for further chemical modifications, expanding the utility of this compound in bioconjugation strategies.
Neuroscience Research
In the field of neuroscience, Fmoc-4-chloro-D-phenylalanine contributes to studies related to neurotransmitter systems and peptide-based signaling . Applications include:
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Synthesis of neuropeptide analogs for receptor binding studies
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Development of peptide probes for investigating neural signaling pathways
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Creation of modified peptides for studying neurological disorders
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Design of peptide-based imaging agents for neurological research
The ability to incorporate this modified amino acid into peptides allows researchers to develop tools for understanding the complex role of peptides in brain function and disorders.
Protein Engineering
Fmoc-4-chloro-D-phenylalanine aids in protein engineering efforts aimed at modifying proteins to enhance their stability and activity . Applications in this field include:
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Site-specific incorporation of non-natural amino acids into proteins
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Development of proteins with enhanced thermal or chemical stability
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Creation of enzymes with modified substrate specificity
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Engineering of proteins with novel binding properties or catalytic activities
The unique structural features of this compound can introduce specific changes to protein structure and function, making it a valuable tool in protein engineering studies.
Comparative Analysis with Similar Compounds
Understanding how Fmoc-4-chloro-D-phenylalanine compares to structurally related compounds provides valuable insights into its specific advantages and applications.
Table 2: Comparison of Fmoc-4-chloro-D-phenylalanine with Related Compounds
| Compound | Configuration | Ring Substitution | Key Differences | Specific Applications |
|---|---|---|---|---|
| Fmoc-4-chloro-D-phenylalanine | D (R) | 4-chloro | Reference compound | Peptide synthesis, drug development |
| Fmoc-4-chloro-L-phenylalanine | L (S) | 4-chloro | Natural configuration | Standard peptide synthesis |
| Fmoc-D-phenylalanine | D (R) | None | Lacks chloro substitution | Basic non-natural amino acid incorporation |
| Fmoc-4-fluoro-D-phenylalanine | D (R) | 4-fluoro | Fluorine vs. chlorine substituent | Enhanced metabolic stability |
| Fmoc-3-chloro-D-phenylalanine | D (R) | 3-chloro | Meta vs. para chloro position | Different electronic effects |
The specific position and nature of the halogen substituent significantly affect the compound's electronic properties, hydrophobicity, and steric effects, which in turn influence its behavior in peptide synthesis and biological applications.
Biological and Pharmacological Properties
The biological activity of Fmoc-4-chloro-D-phenylalanine is primarily linked to its incorporation into peptides and subsequent effects on peptide-receptor interactions. While the Fmoc group itself is removed during peptide synthesis, the resulting 4-chloro-D-phenylalanine residue in peptides can significantly alter biological properties.
Key biological and pharmacological considerations include:
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Enhanced stability against proteolytic enzymes due to the D-configuration
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Altered receptor binding profiles due to the electronic effects of the chloro substituent
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Increased hydrophobicity, potentially affecting membrane permeability of resulting peptides
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Modified peptide conformations, affecting bioactivity and target selectivity
These properties make 4-chloro-D-phenylalanine-containing peptides particularly valuable in the development of peptide therapeutics with improved pharmacokinetic profiles.
Recent Research Developments
Current research involving Fmoc-4-chloro-D-phenylalanine continues to expand its applications and understanding of its properties. Recent developments include:
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Implementation in combinatorial peptide library synthesis for drug discovery
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Utilization in the development of antimicrobial peptides with enhanced stability
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Application in peptide-based nanomaterials and self-assembling systems
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Integration into peptide-drug conjugates for targeted therapy approaches
The versatility of this compound ensures its continued relevance in cutting-edge peptide chemistry and drug development research.
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